9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride
Overview
Description
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride is a chemical compound with the molecular formula C8H14ClNO . It belongs to a sterically unhindered and stable class of nitroxyl radicals .
Synthesis Analysis
A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed . This compound exhibits a highly active nature compared with TEMPO in the catalytic oxidation of alcohols to their corresponding carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C8H13NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-7,9H,1-5H2;1H . The Canonical SMILES representation is: C1CC2CC(=O)CC(C1)N2.Cl .Chemical Reactions Analysis
This compound efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . It has been used as a catalyst in the oxidation of alcohols .Physical and Chemical Properties Analysis
This compound has a molecular weight of 175.65 g/mol . It is soluble in H2O, CH3CN, AcOH, benzene, toluene, diethyl ether, MeOH, ethyl acetate, and most organic solvents .Scientific Research Applications
Chemical Reactions and Derivative Formation
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride has been a subject of interest in various chemical reaction studies. For instance, Moskalenko and Boev (2009) explored its reactions with nitrogen-containing nucleophiles, leading to the formation of oximes, hydrazones, azines, and subsequent conversion into dihydrochlorides (Moskalenko & Boev, 2009). This process highlights the versatility of this compound in creating a range of derivatives.
NMR Studies for Structural Analysis
The compound's utility in NMR (Nuclear Magnetic Resonance) studies has been demonstrated by Park, Jeong, and Parthiban (2011). Their research on various substituted 9-ones of 9-Azabicyclo[3.3.1]nonan-3-one provided insights into its stereochemical assignments and conformational behaviors (Park, Jeong, & Parthiban, 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of 9-Azabicyclo[3.3.1]nonan-3-one derivatives have been a significant area of research. Arias-Pérez, Alejo, and Maroto (1997) studied its molecular mechanics and NMR spectroscopy, revealing insights into its conformational behavior and structural properties (Arias-Pérez, Alejo, & Maroto, 1997).
Antimicrobial Properties
Research on the antimicrobial properties of derivatives of 9-Azabicyclo[3.3.1]nonan-3-one is notable. Ramachandran et al. (2011) synthesized and evaluated the in vitro antibacterial and antifungal activities of thiazoles derived from this compound, showcasing its potential in the development of new antimicrobial agents (Ramachandran et al., 2011).
Mechanism of Action
Target of Action
The primary target of 9-Azabicyclo[33It is known to belong to a class of nitroxyl radicals .
Biochemical Pathways
The specific biochemical pathways affected by 9-Azabicyclo[33It is known to be involved in the aerobic oxidation of alcohols .
Result of Action
The result of the action of 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride is the efficient conversion of alcohols into their corresponding carbonyl compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure. It has been demonstrated to be effective in the aerobic oxidation of alcohols at room temperature and ambient pressure .
Future Directions
Properties
IUPAC Name |
9-azabicyclo[3.3.1]nonan-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-7,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGESYOBZBRDUBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599961 | |
Record name | 9-Azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72761-60-5 | |
Record name | 9-Azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-azabicyclo[3.3.1]nonan-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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